molecular formula C12H11N3O B2902223 (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile CAS No. 305372-44-5

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile

Cat. No. B2902223
CAS RN: 305372-44-5
M. Wt: 213.24
InChI Key: BSQHESYAAZYILW-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile, also known as BIX-01294, is a small molecule inhibitor that targets histone lysine methyltransferase G9a. It was first identified in a high-throughput screening for G9a inhibitors and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile targets G9a, a histone lysine methyltransferase that plays a critical role in epigenetic regulation. G9a is responsible for the methylation of histone H3 lysine 9, which is associated with transcriptional repression. (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile binds to the SET domain of G9a and inhibits its enzymatic activity, leading to a decrease in histone H3 lysine 9 methylation and an increase in gene expression.
Biochemical and Physiological Effects:
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on histone methylation and gene expression, (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. It has also been shown to inhibit the activity of DNA methyltransferases, which are involved in DNA methylation and gene silencing.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile is its specificity for G9a, which allows for the selective inhibition of histone methylation and gene expression. However, one of the limitations of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile is its low solubility, which can make it difficult to work with in some experimental settings. Additionally, the effects of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile on cell viability and proliferation can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile. One area of interest is the development of more potent and selective G9a inhibitors that can be used in clinical settings. Another area of interest is the identification of new therapeutic applications for (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile, particularly in the treatment of neurodegenerative disorders and viral infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile and its potential limitations in experimental settings.
In conclusion, (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile is a small molecule inhibitor that targets histone lysine methyltransferase G9a and has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of histone methylation and gene expression, and it has a wide range of biochemical and physiological effects. While (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has some limitations in experimental settings, there are several future directions for its study and development as a therapeutic agent.

Synthesis Methods

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzimidazole with acetylacetone to form a benzimidazole intermediate, which is then reacted with chloroacetonitrile to form (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile. The yield of this synthesis is typically around 20-25%, and the purity can be improved through recrystallization.

Scientific Research Applications

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been shown to improve cognitive function and reduce neuroinflammation. In viral infections, (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been shown to inhibit the replication of certain viruses, including herpes simplex virus.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxypent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-11(16)8(7-13)12-14-9-5-3-4-6-10(9)15-12/h3-6,16H,2H2,1H3,(H,14,15)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQHESYAAZYILW-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181072
Record name 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile

CAS RN

301344-10-5
Record name 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.